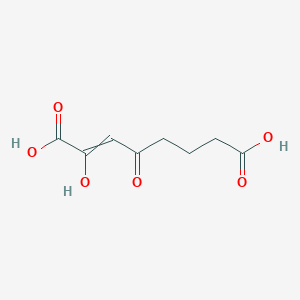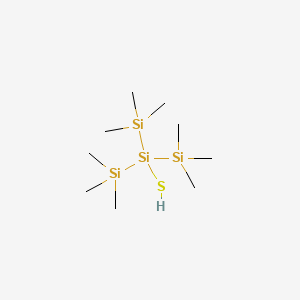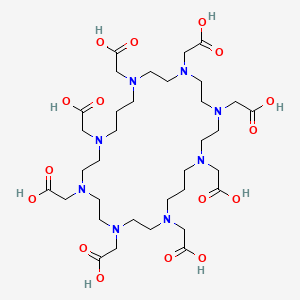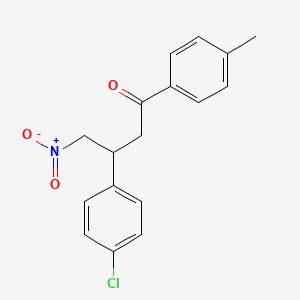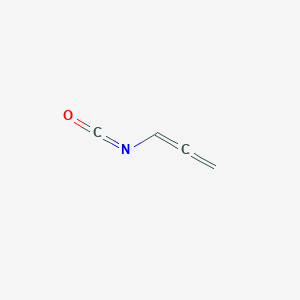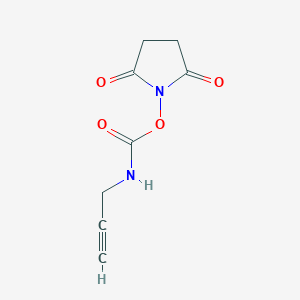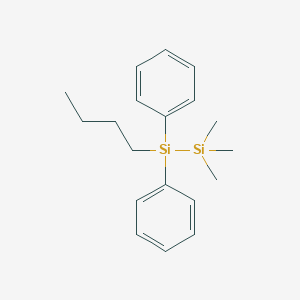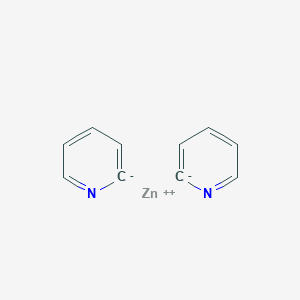
zinc;2H-pyridin-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2H-pyridin-2-ide is a coordination compound where zinc is complexed with 2H-pyridin-2-ide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2H-pyridin-2-ide typically involves the reaction of zinc salts with 2H-pyridin-2-ide ligands. One common method is the treatment of zinc diethyl with 2H-pyridin-2-ide ligands in an appropriate solvent such as dichloromethane . The reaction conditions often require a controlled environment to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 2H-pyridin-2-ide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .
Applications De Recherche Scientifique
Zinc;2H-pyridin-2-ide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of zinc;2H-pyridin-2-ide involves its ability to coordinate with various molecular targets. The zinc ion acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates . The 2H-pyridin-2-ide ligands provide additional stability and specificity to the complex, allowing it to interact with specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc complexes with 2,2′-bipyridine: These complexes are used as chiral catalysts in aldol reactions.
Zinc complexes with 1,10-phenanthroline: These are also used in catalytic applications and have similar coordination properties.
Uniqueness
Zinc;2H-pyridin-2-ide is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows it to be used in specialized applications where other zinc complexes may not be as effective .
Propriétés
Numéro CAS |
127544-70-1 |
|---|---|
Formule moléculaire |
C10H8N2Zn |
Poids moléculaire |
221.6 g/mol |
Nom IUPAC |
zinc;2H-pyridin-2-ide |
InChI |
InChI=1S/2C5H4N.Zn/c2*1-2-4-6-5-3-1;/h2*1-4H;/q2*-1;+2 |
Clé InChI |
CNMQBDKGBSDRNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=N[C-]=C1.C1=CC=N[C-]=C1.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)

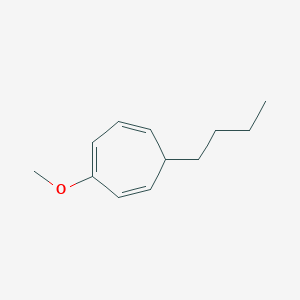
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
